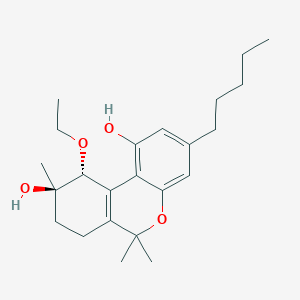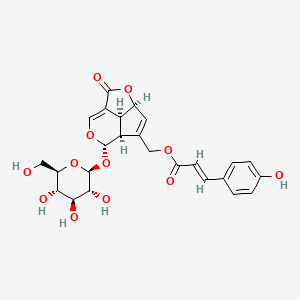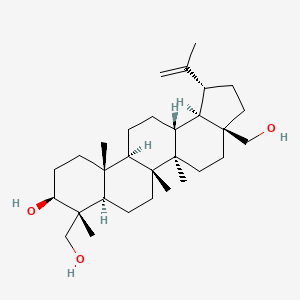
W-19 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
W-19 (hydrochloride) is an analytical reference standard that is the nitro reduction metabolite of W-18. It demonstrates analgesic properties in the mouse phenylquinone writhing assay (IC50 = 34 ng/kg), which is 1,000-fold more potent than morphine (Item No. ISO60147; IC50 = 38 µg/kg). This product is intended for forensic and research applications. This product is a qualified Reference Material (RM) that has been manufactured and tested to meet ISO/IEC 17025 and ISO Guide 34 guidelines. These materials are tested using validated analytical methods on qualified instrumentation to ensure traceability of measurements. All traceable RMs may be distinguished by their CofAs and can be downloaded below using the batch number located on the product label. For a representative CofA please contact our technical support.
Scientific Research Applications
Efficacy in COVID-19 Treatment
- Clinical Trials and Studies : Several clinical trials and studies have been conducted to evaluate the effectiveness of hydroxychloroquine in treating COVID-19. These studies suggest that hydroxychloroquine can be effective in treating COVID-19 infections (Meo, Klonoff, & Akram, 2020).
Ethical Considerations in Off-Label Use
- Ethical Review of Off-Label Use : During the COVID-19 pandemic, the off-label use of hydroxychloroquine raised ethical concerns. It was emphasized that research must be both rigorous and prudent to ensure the best outcome, with the maximization of benefits as the core principle (Li et al., 2022).
Effects on COVID-19 Clinical Status
- Impact on Clinical Status : Studies indicate that hydroxychloroquine, either alone or with azithromycin, did not improve clinical status in patients hospitalized with mild-to-moderate COVID-19 (Cavalcanti et al., 2020).
Public Discourse and Scientific Challenges
- Public Discourse Challenges : The off-label use of hydroxychloroquine for COVID-19 prophylaxis and treatment has created challenges for the scientific community and the public, highlighting the need for mindful and rigorous data acquisition and interpretation (Sattui et al., 2020).
Prophylactic Efficacy
- Prophylactic Efficacy : A study on the use of hydroxychloroquine as postexposure prophylaxis for COVID-19 showed no significant prevention of illness compatible with COVID-19 or confirmed infection when used within 4 days after exposure (Boulware et al., 2020).
In Vivo Efficacy in Non-Human Models
- Non-Human Models : Hydroxychloroquine was tested in non-human models (macaques) for its efficacy against SARS-CoV-2, the virus causing COVID-19. The findings do not support its use as an antiviral drug for the treatment of COVID-19 in humans (Maisonnasse et al., 2020).
Safety and Efficacy Considerations
- Safety and Efficacy : The use of hydroxychloroquine in COVID-19 treatment raised concerns about its safety and efficacy. Large observational studies found a neutral role of hydroxychloroquine on clinical outcomes such as death or intubation (Sciatti & Ceconi, 2021).
Observational Studies
- Observational Study Findings : Observational studies showed that hydroxychloroquine administration was not associated with either a greatly lowered or increased risk of intubation or death in patients with COVID-19 (Geleris et al., 2020).
Clinical Trials and Treatment Comparisons
- Comparative Studies : The WHO conducted studies comparing hydroxychloroquine with other possible treatments for COVID-19 in a streamlined clinical trial design (Kupferschmidt & Cohen, 2020).
properties
Molecular Formula |
C19H22ClN3O2S · HCl |
|---|---|
Molecular Weight |
428.4 |
InChI |
InChI=1S/C19H22ClN3O2S.ClH/c20-16-6-10-18(11-7-16)26(24,25)22-19-3-1-2-13-23(19)14-12-15-4-8-17(21)9-5-15;/h4-11H,1-3,12-14,21H2;1H/b22-19-; |
InChI Key |
JLZRQYQKULQDMP-GXTSIBQPSA-N |
SMILES |
O=S(/N=C1CCCCN/1CCC2=CC=C(N)C=C2)(C3=CC=C(Cl)C=C3)=O.Cl |
synonyms |
W-18 metabolite |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one](/img/structure/B1164414.png)
![1-O-[4-O-(p-Hydroxycinnamoyl)-beta-D-fructofuranosyl]-2-O,6-O-bis(p-hydroxycinnamoyl)-alpha-D-glucopyranose](/img/structure/B1164415.png)

![methyl (1R,2S,3R,6R,8R,13S,14R,15R,16S)-3-acetyloxy-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B1164421.png)
